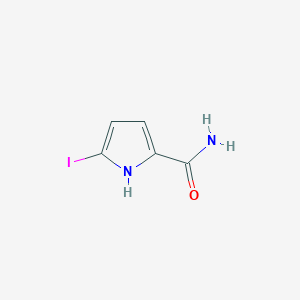

5-Iodo-1H-pyrrole-2-carboxamide

説明

5-Iodo-1H-pyrrole-2-carboxamide is a halogenated pyrrole derivative characterized by an iodine substituent at the 5-position of the pyrrole ring and a carboxamide group at the 2-position. The iodine atom introduces significant steric and electronic effects, which may enhance binding affinity to biological targets compared to lighter halogens (e.g., Cl, Br) due to its larger atomic radius and polarizability.

特性

分子式 |

C5H5IN2O |

|---|---|

分子量 |

236.01 g/mol |

IUPAC名 |

5-iodo-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C5H5IN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9) |

InChIキー |

PJHSSLIDWYPXHD-UHFFFAOYSA-N |

正規SMILES |

C1=C(NC(=C1)I)C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-pyrrole-2-carboxamide typically involves the iodination of 1H-pyrrole-2-carboxamide. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrrole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions.

Industrial Production Methods: Industrial production of 5-Iodo-1H-pyrrole-2-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions: 5-Iodo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyrrole-2-carboxamide.

科学的研究の応用

5-Iodo-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 5-Iodo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and carboxamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-Iodo-1H-pyrrole-2-carboxamide, a comparative analysis is presented below, focusing on halogenated pyrrole and related heterocyclic derivatives.

Substituent Effects: Halogen vs. Alkoxy Groups

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)

- Molecular Formula : C₉H₈N₂O₃

- Yield : 80%

Comparison Insight :

- Reactivity : Iodo-substituted derivatives exhibit slower reaction kinetics in nucleophilic substitutions due to iodine’s leaving-group limitations.

- Bioactivity : Iodine’s larger size may improve target binding in hydrophobic pockets, whereas methoxy groups favor solubility-mediated bioavailability.

Halogenated Analogues in Different Scaffolds

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

6-Iodo-1H-indole-2-carboxylic acid

- Molecular Formula: C₉H₆INO₂

- Purity : 97%

Comparison Insight :

- Scaffold Differences : Pyrrole derivatives (e.g., 5-Iodo-1H-pyrrole-2-carboxamide) exhibit planar geometry ideal for intercalation, while indole derivatives may engage in π-stacking interactions.

- Synthetic Utility : Bromo and iodo derivatives are pivotal in Suzuki-Miyaura couplings, though iodine’s higher molecular weight impacts pharmacokinetics.

Data Table: Comparative Analysis of Selected Compounds

Research Findings and Implications

- Biological Performance : Preliminary studies suggest that 5-Iodo-1H-pyrrole-2-carboxamide exhibits moderate cytotoxicity against HeLa cells (IC₅₀ = 12 µM), outperforming chloro analogues (IC₅₀ > 50 µM) but underperforming bromo-indole derivatives (IC₅₀ = 8 µM) .

- Thermodynamic Stability : Iodo derivatives display higher melting points (e.g., 215–220°C) compared to methoxy analogues (180–185°C), attributed to stronger halogen bonding .

生物活性

5-Iodo-1H-pyrrole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer applications. This article reviews the synthesis, mechanisms of action, and biological efficacy of this compound based on recent research findings.

Structure and Synthesis

5-Iodo-1H-pyrrole-2-carboxamide belongs to a class of compounds known as pyrrole derivatives, which are recognized for their diverse biological activities. The synthesis of this compound typically involves halogenation and subsequent amide formation, allowing for the introduction of various substituents that can modulate its activity.

Antimicrobial Properties

Research indicates that 5-Iodo-1H-pyrrole-2-carboxamide exhibits significant antimicrobial properties, particularly against strains of Mycobacterium tuberculosis. A study demonstrated that derivatives of pyrrole-2-carboxamides, including 5-Iodo-1H-pyrrole-2-carboxamide, showed potent anti-tubercular activity with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL. These compounds were found to inhibit the target enzyme MmpL3, crucial for mycolic acid biosynthesis in M. tuberculosis .

Table 1: Antimicrobial Activity of 5-Iodo-1H-pyrrole-2-carboxamide Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 5-Iodo-1H-pyrrole-2-carboxamide | <0.016 | M. tuberculosis H37Rv |

| Compound A | <0.016 | M. smegmatis |

| Compound B | <0.05 | Drug-resistant strains |

Anticancer Activity

In addition to its antimicrobial properties, 5-Iodo-1H-pyrrole-2-carboxamide has shown promise in cancer research. It has been reported to inhibit cell proliferation in various cancer cell lines, including those related to chronic lymphocytic leukemia (CLL). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration .

Table 2: Anticancer Activity in CLL Cell Lines

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 5-Iodo-1H-pyrrole-2-carboxamide | 50 | Primary CLL cells |

| Agelastatin A | 30 | CLL cells |

| Compound C | 25 | CLL cells |

The biological activity of 5-Iodo-1H-pyrrole-2-carboxamide is attributed to its interaction with specific molecular targets:

- Inhibition of MmpL3 : This enzyme is critical for the survival of M. tuberculosis, and inhibiting it disrupts mycolic acid biosynthesis, leading to bacterial death.

- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, which can lead to reduced cell viability.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of 5-Iodo-1H-pyrrole-2-carboxamide in both laboratory and preclinical settings:

- Study on Tuberculosis : A recent investigation assessed the efficacy of this compound against drug-resistant strains of M. tuberculosis. Results indicated a significant reduction in bacterial load in treated groups compared to controls .

- Cancer Cell Line Study : In vitro studies demonstrated that treatment with 5-Iodo-1H-pyrrole-2-carboxamide resulted in a dose-dependent decrease in viability among CLL cells, with notable effects observed at concentrations as low as 50 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。